
Iridium--zirconium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–zirconium (1/1) is a compound formed by the combination of iridium and zirconium in a 1:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Zirconium, also a transition metal, is recognized for its strong resistance to corrosion and its use in nuclear reactors due to its low neutron-capture cross-section . The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–zirconium (1/1) typically involves the reduction of iridium and zirconium salts. One common method is the co-reduction of iridium(III) chloride and zirconium(IV) chloride using a reducing agent such as hydrogen gas at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of iridium–zirconium (1/1) often involves high-temperature reduction processes. The metals are first converted to their respective chlorides, which are then reduced using hydrogen gas in a high-temperature furnace. The resulting alloy is then purified through various methods such as electrochemical dissolution and solvent extraction to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Iridium–zirconium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and zirconium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures to facilitate the reaction kinetics .
Major Products
The major products formed from these reactions include iridium oxide, zirconium oxide, and various substituted metal alloys depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Iridium–zirconium (1/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which iridium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of reactants on the surface of the compound, leading to the formation of intermediate species and ultimately the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Iridium–platinum (1/1): Similar in its catalytic properties but more expensive due to the high cost of platinum.
Zirconium–titanium (1/1): Used in similar high-temperature applications but lacks the catalytic properties of iridium–zirconium (1/1).
Uniqueness
Iridium–zirconium (1/1) is unique in its combination of high thermal stability, corrosion resistance, and catalytic properties. This makes it particularly valuable in applications where both high temperature and catalytic activity are required .
Propiedades
Número CAS |
37381-97-8 |
|---|---|
Fórmula molecular |
IrZr |
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
iridium;zirconium |
InChI |
InChI=1S/Ir.Zr |
Clave InChI |
JTFPABDTDIMJJU-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


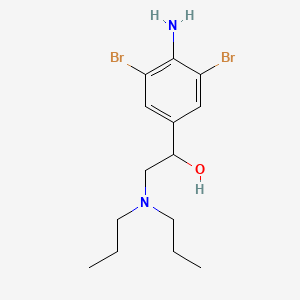

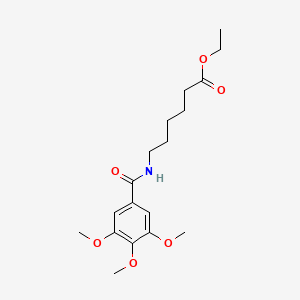
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
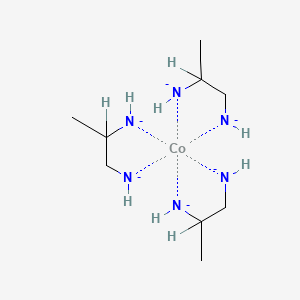
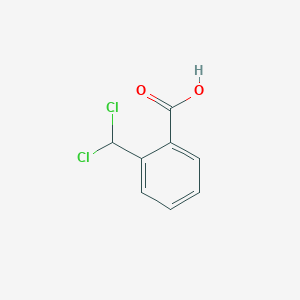
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
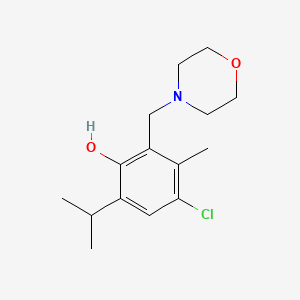
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
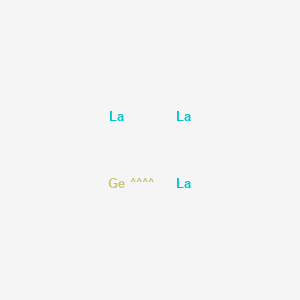
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

